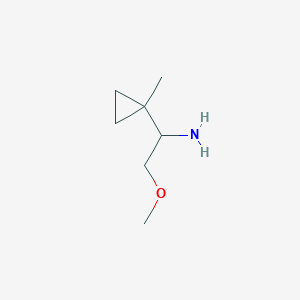

2-Methoxy-1-(1-methylcyclopropyl)ethan-1-amine

Description

2-Methoxy-1-(1-methylcyclopropyl)ethan-1-amine is a specialized amine derivative featuring a unique combination of a methoxy group and a 1-methylcyclopropyl substituent on an ethanamine backbone. Its molecular structure (inferred from nomenclature) comprises:

- Amine group (-NH2) at the first carbon.

- Methoxy group (-OCH3) at the second carbon, contributing to electronic modulation.

This compound is marketed as a building block for pharmaceutical and agrochemical research, with suppliers like CymitQuimica offering it at premium prices (50 mg: €667.00; 500 mg: €1,863.00) . While detailed physicochemical data (e.g., boiling point, solubility) are absent in the provided evidence, its structural features suggest applications in drug design, particularly for enhancing metabolic stability via the cyclopropyl moiety.

Properties

IUPAC Name |

2-methoxy-1-(1-methylcyclopropyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(3-4-7)6(8)5-9-2/h6H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRQCMOUQXQULY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(1-methylcyclopropyl)ethan-1-amine typically involves the reaction of 2-methoxyethanol with 1-methylcyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(1-methylcyclopropyl)ethan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce simpler amines .

Scientific Research Applications

2-Methoxy-1-(1-methylcyclopropyl)ethan-1-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(1-methylcyclopropyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and ionic interactions with various biomolecules, potentially affecting their function and activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural analogs and their properties:

Key Differences in Properties and Reactivity

Steric and Electronic Effects

- Cyclopropyl vs. Linear Chains : The 1-methylcyclopropyl group in the target compound introduces significant steric bulk and ring strain compared to linear substituents (e.g., isopropyl in methoxyisopropylamine). This can enhance rigidity and metabolic stability in drug candidates .

- Methoxy Positioning : The methoxy group at the second carbon in the target compound may reduce basicity compared to analogs with ether chains (e.g., 2-(2-methoxyethoxy)ethan-1-amine) due to electron-withdrawing effects .

Research Findings and Challenges

- Metabolic Stability : Cyclopropyl groups in the target compound may reduce oxidative metabolism in vivo, a trait leveraged in protease inhibitors and CNS-targeting drugs .

- Synthetic Complexity : Introducing the 1-methylcyclopropyl group requires specialized reagents (e.g., transition metal catalysts), increasing production costs compared to simpler analogs .

- Safety Considerations : While safety data for the target compound are lacking, structurally related amines (e.g., 1-cyclopropyl-2-(2-methylphenyl)ethanamine) require precautions like avoiding inhalation and skin contact .

Biological Activity

2-Methoxy-1-(1-methylcyclopropyl)ethan-1-amine, also known by its CAS number 1539718-41-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group and a cyclopropyl moiety, which may influence its interaction with biological targets. The structure can be represented as follows:

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities, including:

- Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine.

- Antimicrobial Properties : Preliminary data suggest potential efficacy against certain bacterial strains.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may act as a selective modulator of neurotransmitter receptors or inhibit specific enzymes involved in inflammatory pathways.

Table 1: Summary of Biological Activities

Case Studies

- Neurotransmitter Studies : In a controlled study, the effects of this compound on serotonin reuptake were evaluated. Results indicated a significant increase in serotonin availability, suggesting its potential use in treating mood disorders.

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound exhibited inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL. This positions it as a candidate for further development as an antimicrobial agent.

- Inflammation Model : In vitro experiments using macrophage cell lines demonstrated that treatment with the compound led to a decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its potential role as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.